molecular formula C20H17NO5S2 B1242008 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid

2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid

Cat. No. B1242008
M. Wt: 415.5 g/mol
InChI Key: FWZXAFVNVQVFNB-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]-2-phenylacetic acid is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

  • Antimicrobial and Antifungal Activities :

    • A study by Karanth et al. (2018) explored the synthesis of a compound similar to the one , highlighting its potential for antimicrobial efficacy through in vitro antibacterial and antifungal activity assessments (Karanth et al., 2018).
    • Gouda et al. (2010) synthesized derivatives involving similar chemical structures and evaluated them as antimicrobial agents, showing promising activities (Gouda et al., 2010).
    • Baviskar et al. (2013) also synthesized a series of related compounds, determining their antimicrobial activity and potential structure-activity relationships (Baviskar et al., 2013).
  • Antitumor Activity :

    • Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing butanoic acids related to the compound, which were then converted and evaluated for their moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).
  • Synthesis and Physicochemical Properties :

    • Velikorodov et al. (2017) discussed the Hetero-Diels–Alder reaction involving thiazolidin-2-ones, which are structurally related to the compound , leading to the formation of various derivatives (Velikorodov et al., 2017).
    • The study by Horishny and Matiychuk (2021) also included the synthesis of related compounds, evaluating their physicochemical properties and drug likeness in silico (Horishny & Matiychuk, 2021).

properties

Product Name

2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid

Molecular Formula

C20H17NO5S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid

InChI

InChI=1S/C20H17NO5S2/c1-25-14-10-6-9-13(17(14)26-2)11-15-18(22)21(20(27)28-15)16(19(23)24)12-7-4-3-5-8-12/h3-11,16H,1-2H3,(H,23,24)/b15-11+

InChI Key

FWZXAFVNVQVFNB-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Reactant of Route 2
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2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Reactant of Route 3
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2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Reactant of Route 4
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Reactant of Route 5
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Reactant of Route 6
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid

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